Isotetrandrine

Übersicht

Beschreibung

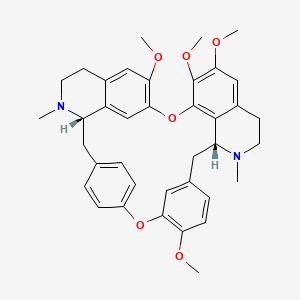

Isotetrandrine is a bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra. It is structurally related to tetrandrine, differing only in the stereochemistry at the chiral centers. This compound has been studied for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isotetrandrine involves several key steps, including N-acyl Pictet-Spengler condensations to form the tetrahydroisoquinoline moieties and copper-catalyzed Ullmann couplings for diaryl ether formation . Starting from commercially available building blocks, this compound can be accessed in 12 steps. The sequence of the four central condensation steps determines whether equimolar mixtures of both diastereomers or predominantly this compound are obtained .

Industrial Production Methods

the extraction of bisbenzylisoquinoline alkaloids from Stephania cepharantha using microwave-assisted extraction followed by solid-phase extraction has been reported . This method involves the use of hydrochloric acid as the solvent and cation-exchange polymeric cartridges for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Isotetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, in vitro metabolism studies have shown that this compound can be hydroxylated to form hydroxy-isotetrandrine .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include copper catalysts for Ullmann couplings and hydrochloric acid for extraction . Reaction conditions often involve elevated temperatures and specific pH levels to facilitate the desired transformations.

Major Products

The major products formed from the reactions involving this compound include its hydroxylated derivatives, such as hydroxy-isotetrandrine . These derivatives can exhibit different pharmacological properties compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Isotetrandrine exerts its effects through multiple molecular targets and pathways. It inhibits the activation of NF-κB, a key transcription factor involved in inflammation and immune responses . Additionally, this compound has been shown to modulate the PI3K, ERK, and HO-1 pathways, contributing to its neuroprotective and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Isotetrandrine is closely related to other bisbenzylisoquinoline alkaloids, such as tetrandrine, fangchinoline, berbamine, dauricine, cepharanthine, and armepavine . Among these, this compound exhibits the strongest inhibitory effects on NF-κB activation in various cell types . Its unique stereochemistry at the chiral centers distinguishes it from tetrandrine and contributes to its distinct pharmacological profile .

Similar Compounds

- Tetrandrine

- Fangchinoline

- Berbamine

- Dauricine

- Cepharanthine

- Armepavine

This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and potential therapeutic development.

Biologische Aktivität

Isotetrandrine (ITD) is a naturally occurring alkaloid derived from the plant Stephania tetrandra. It has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-proliferative properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in various models of neurodegenerative diseases, particularly Parkinson's disease (PD). A study conducted on zebrafish models demonstrated that this compound significantly inhibited inflammatory responses and apoptosis induced by lipopolysaccharides (LPS) and 6-hydroxydopamine (6-OHDA). The findings indicated that ITD reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at concentrations of 200 µM, thereby ameliorating neuroinflammation associated with PD .

Table 1: Neuroprotective Effects of this compound in Zebrafish Models

| Treatment Concentration | Inflammatory Markers Reduced | Observations |

|---|---|---|

| 10 µM | No significant reduction | - |

| 100 µM | Minimal reduction | - |

| 200 µM | Significant reduction | Ameliorated LPS-induced inflammation |

Anti-Inflammatory Properties

This compound's anti-inflammatory effects extend beyond neuroprotection. Research has shown that it effectively inhibits the activation of NF-κB, a key regulator in inflammatory processes. In vitro studies on human T cells demonstrated that this compound exhibited stronger anti-proliferative effects compared to its stereoisomer tetrandrine, with IC50 values significantly lower for ITD (1.29–2.19 µM) compared to tetrandrine . This inhibition is attributed to the downregulation of p-NF-κB expression.

Table 2: IC50 Values for this compound and Tetrandrine

| Cell Type | This compound IC50 (µM) | Tetrandrine IC50 (µM) |

|---|---|---|

| MOLT-4 Cells | 2.19 | 4.43 |

| MOLT-4/DNR Cells | 2.28 | 3.62 |

| Concanavalin A-activated PBMCs | 1.29 | 1.91 |

Antioxidative Activity

This compound also exhibits significant antioxidative properties. A study revealed that it effectively suppressed oxidative stress-induced cytotoxicity in HepG2 cells by enhancing the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2. The compound mitigated reactive oxygen species generation and glutathione depletion, indicating its potential as an antioxidant .

Case Study: Oxidative Stress Protection in HepG2 Cells

In a controlled experiment, HepG2 cells were treated with tert-butyl hydroperoxide to induce oxidative stress:

- Control Group: No treatment

- ITD Treatment Group: 10 µM this compound

Results showed that ITD treatment led to a significant decrease in cell death and oxidative markers, reinforcing its role as a protective agent against oxidative damage.

Applications in Neuromyelitis Optica

This compound has also been investigated for its therapeutic potential in neuromyelitis optica (NMO), an autoimmune condition characterized by severe neurological impairment. A high-throughput screening identified this compound as an effective blocker of NMO-IgG binding to astrocyte aquaporin-4 (AQP4), which is crucial in the pathogenesis of NMO. The IC50 for this blockade was approximately 3 µM, suggesting promising implications for treating this condition .

Eigenschaften

CAS-Nummer |

477-57-6 |

|---|---|

Molekularformel |

C38H42N2O6 |

Molekulargewicht |

622.7 g/mol |

IUPAC-Name |

(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |

InChI-Schlüssel |

WVTKBKWTSCPRNU-IHLOFXLRSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Isomerische SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Kanonische SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Aussehen |

Solid powder |

melting_point |

182 - 183 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman d-tetrandrine hanjisong isotetrandrine isotetrandrine dihydrochloride NSC-77037 tetradrine tetrandrine tetrandrine dihydrochloride, (1beta)-isomer tetrandrine, (1'beta)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isotetrandrine exhibits its effects through multiple mechanisms. It displays antagonistic activity against α1-adrenoceptors by displacing the [3H]prazosin binding site, primarily inhibiting Ca2+-dependent processes [, ]. Additionally, it blocks the binding of Neuromyelitis Optica-IgG (NMO-IgG) to aquaporin 4 (AQP4) without affecting AQP4 expression or function, thereby reducing astrocyte cytotoxicity []. This compound also acts as an antagonist of G-protein-regulated phospholipase A2 (PLA2) enzymes, inhibiting PLA2 activation by heterotrimeric G-proteins and affecting membrane tubule formation and trafficking []. It upregulates heme oxygenase-1 expression by promoting the dissociation of nuclear factor erythroid 2-related factor 2 (Nrf2) from the Nrf2-Kelch-like ECH-associated protein 1 (Keap1) complex via extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) activation and Keap1 inactivation []. Furthermore, this compound inhibits the proliferation of T cells by suppressing the phosphorylation of NF-κB [].

ANone: this compound is a bisbenzylisoquinoline alkaloid with the following characteristics:

ANone: The provided research does not indicate any catalytic properties or applications of this compound. Its primary mechanisms of action revolve around receptor binding, enzyme inhibition, and modulation of cellular pathways.

A: The stereochemistry of this compound plays a crucial role in its activity. Its absolute configuration at specific chiral centers influences its anti-proliferative effects on human T cells []. Notably, the stereochemistry at C-1' (S ring) in the bisbenzylisoquinoline structure significantly impacts its selective action against chloroquine-resistant malaria []. The point of attachment of ether bridges to the rings also influences its antimalarial activity [].

A: In rats, this compound exhibits a two-compartment open model of distribution following intravenous administration, with a half-life ranging from 67 to 98 minutes depending on the dose []. Oral administration results in a longer half-life (approximately 9 hours) with a double-peak plasma concentration-time profile, suggesting enterohepatic recirculation []. This compound is widely distributed in tissues, with the highest concentrations observed in the lung after intravenous administration and in the liver after oral administration [].

ANone: In vitro, this compound exhibits various effects, including:

- Inhibition of tumor promotion in mouse skin carcinogenesis models. []

- Reversal of P-glycoprotein-mediated doxorubicin resistance in human breast cancer cells. []

- Enhancement of doxorubicin-induced apoptosis in doxorubicin-resistant human breast cancer cells. []

- Protection of zebrafish lateral line sensory hair cells from aminoglycoside toxicity. []

- Antihypertensive effects in a rat model of hypertension. []

- Neuroprotective effects in a zebrafish model of Parkinson's disease. []

- Antimalarial activity in a mouse model of malaria. []

ANone: While this compound has shown promising therapeutic potential, further research is needed to establish its long-term safety profile. The available research primarily focuses on its short-term effects.

A:

- Early Studies (1930s-1960s): Initial research focused on isolating and characterizing this compound from various plant sources and exploring its basic pharmacological properties [].

- Structure Elucidation and Synthesis (1970s-1980s): Advancements in analytical techniques led to the complete structural elucidation of this compound and the development of synthetic routes [, ].

- Mechanism of Action and Therapeutic Potential (1990s-Present): Research has increasingly focused on understanding the molecular mechanisms underlying this compound's biological activities and exploring its therapeutic potential in various disease models [, , , , , , , , , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.